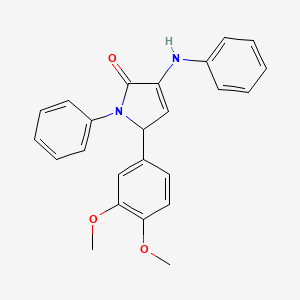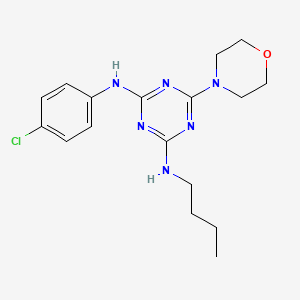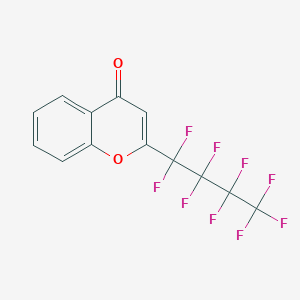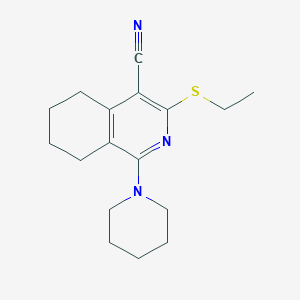![molecular formula C19H17NO2S2 B11652139 (5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)
(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a benzyl ether group, and a sulfanyl group. This compound has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the benzyl ether and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance the efficiency of the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products. Continuous flow reactors may also be employed to improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazolidinone ring to a more saturated form.
Substitution: The benzyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ether moiety.
Scientific Research Applications
(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, although further research is needed to confirm these effects.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interactions with various molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The sulfanyl group can participate in redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Benzyl Ethers: Compounds with a benzyl ether group attached to different core structures.
Sulfanyl Compounds: Compounds containing a sulfanyl group with varying core structures.
Uniqueness
(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiazolidinone ring, benzyl ether group, and sulfanyl group in a single molecule allows for diverse interactions and applications that are not observed in simpler compounds.
Properties
Molecular Formula |
C19H17NO2S2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO2S2/c1-2-20-18(21)17(24-19(20)23)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b17-12+ |
InChI Key |
SYJWRXVGWSMJGW-SFQUDFHCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)
![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)
![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11652071.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11652075.png)

![2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11652078.png)
![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)

![[2-Benzoylamino-3-(4-fluoro-phenyl)-acryloylamino]-acetic acid](/img/structure/B11652107.png)
![(4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11652112.png)

